molecular formula C10H18N2O B13576414 3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine

3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine

Cat. No.: B13576414
M. Wt: 182.26 g/mol
InChI Key: ZLTZEEJAQCQAPW-UHFFFAOYSA-N
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Description

3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine is an organic compound that features a methoxy group, a pyrrole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropan-1-amine with 1-methyl-1H-pyrrole-2-carbaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The methoxy group or the amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: This compound features a similar pyrrole ring but with an ethanone group instead of the methoxy and amine groups.

    2-Acetyl-1-methylpyrrole: Another similar compound with a pyrrole ring and an acetyl group.

    Imidazole Containing Compounds: These compounds share some structural similarities and are used in similar applications.

Uniqueness

3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-methoxy-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H18N2O/c1-12-7-3-5-10(12)9-11-6-4-8-13-2/h3,5,7,11H,4,6,8-9H2,1-2H3

InChI Key

ZLTZEEJAQCQAPW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCCCOC

Origin of Product

United States

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